D-GALACTOSE, [6-3H]
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Overview
Description
D-Galactose, [6-3H] is a radiolabeled form of D-galactose, a naturally occurring monosaccharide. The radiolabeling with tritium (3H) at the sixth carbon position allows for the tracking and study of the compound in various biological and chemical processes. D-Galactose is a C4 epimer of glucose and is commonly found in nature as a component of oligosaccharides, polysaccharides, glycoproteins, and glycolipids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of D-Galactose, [6-3H] typically involves the incorporation of tritium into D-galactose. This can be achieved through catalytic hydrogenation using tritium gas. The reaction conditions often include a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of tritium at the desired position .
Industrial Production Methods
Industrial production of D-Galactose, [6-3H] involves large-scale synthesis using similar catalytic hydrogenation techniques. The process is optimized for high yield and purity, ensuring that the radiolabeled compound is suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
D-Galactose, [6-3H] undergoes various chemical reactions, including:
Oxidation: D-Galactose can be oxidized to D-galactonic acid using oxidizing agents such as nitric acid or bromine water.
Reduction: Reduction of D-galactose can yield D-galactitol using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the hydroxyl groups of D-galactose, forming derivatives like galactosylated compounds.
Common Reagents and Conditions
Oxidation: Nitric acid, bromine water, and other oxidizing agents under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride under basic conditions.
Substitution: Various reagents like acyl chlorides or alkyl halides under appropriate conditions.
Major Products Formed
Oxidation: D-galactonic acid
Reduction: D-galactitol
Substitution: Galactosylated derivatives
Scientific Research Applications
D-Galactose, [6-3H] has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying carbohydrate metabolism and enzymatic reactions.
Biology: Employed in cell labeling and tracking studies to understand cellular processes and interactions.
Medicine: Utilized in diagnostic tests, such as the galactose elimination capacity test, to assess liver function and diagnose liver diseases.
Industry: Applied in the production of low-calorie sweeteners and biofuels through biotechnological processes.
Mechanism of Action
The mechanism of action of D-Galactose, [6-3H] involves its incorporation into metabolic pathways where it can be tracked due to its radiolabel. In the Leloir pathway, D-galactose is converted to glucose-1-phosphate through a series of enzymatic reactions. The radiolabel allows for the monitoring of these processes, providing insights into the metabolism and utilization of galactose .
Comparison with Similar Compounds
Similar Compounds
D-Glucose: A closely related aldohexose, differing only in the configuration at the fourth carbon.
D-Fructose: A ketohexose that shares similar metabolic pathways but differs in structure.
D-Tagatose: A low-calorie sweetener derived from D-galactose through isomerization.
Uniqueness
D-Galactose, [6-3H] is unique due to its radiolabel, which allows for precise tracking and study in various biological and chemical processes. This makes it an invaluable tool in research applications where understanding the fate and transformation of galactose is crucial .
Properties
CAS No. |
124233-65-4 |
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Molecular Formula |
C6H12O6 |
Molecular Weight |
184.172 |
IUPAC Name |
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxy-6,6-ditritiohexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i2T2 |
InChI Key |
GZCGUPFRVQAUEE-PLPLWAIMSA-N |
SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
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